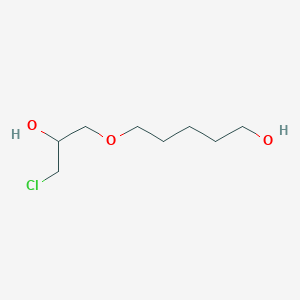

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol

Description

5-(3-Chloro-2-hydroxypropoxy)pentan-1-ol is a polyol derivative featuring a pentan-1-ol backbone substituted with a 3-chloro-2-hydroxypropoxy group.

Properties

CAS No. |

18485-61-5 |

|---|---|

Molecular Formula |

C8H17ClO3 |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol |

InChI |

InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2 |

InChI Key |

JVFCDENSTURUFN-UHFFFAOYSA-N |

SMILES |

C(CCO)CCOCC(CCl)O |

Canonical SMILES |

C(CCO)CCOCC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol typically involves the reaction of 1-pentanol with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-pentanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of surfactants and polymeric materials.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. Its chlorohydrin group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues with Pentan-1-ol Backbone

Several pentan-1-ol derivatives from the evidence share structural similarities but differ in substituents:

Key Observations :

- Melting Points: Chlorinated analogs like Be5 exhibit higher melting points (~136–138°C) than non-halogenated derivatives (e.g., 3j at 84°C), suggesting stronger intermolecular forces due to halogen bonding .

Chromatographic and Spectroscopic Behavior

- Retention and Migration : Pentan-1-ol derivatives () show similar retention times but distinct migration times in analytical methods. The target compound’s chloro and hydroxypropoxy groups may enhance polarity, leading to longer retention in reverse-phase chromatography compared to simpler alcohols like (E)-2-hexen-1-ol .

- NMR Trends : In , chlorinated derivatives (e.g., Ae5, Be5) exhibit downfield shifts in $^13$C NMR for chlorine-adjacent carbons (~120–140 ppm). Similar shifts are expected for the target compound’s chloro-substituted propoxy chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.